Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Catalog No.
S678746
CAS No.
3554-96-9
M.F
C21H31NO11
M. Wt
473.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyran...

CAS Number

3554-96-9

Product Name

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C21H31NO11

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1

InChI Key

MYDRTQFLXCNCAG-YOADDMFFSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

Phenylmethyl 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside;Gal1-β-3GalNAc-α-O-Bn

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

HIV Research

    Scientific Field: Immunology, specifically HIV and AIDS research.

    Summary of the Application: BAGN has been used in research to study its effects on the replication of the Human Immunodeficiency Virus (HIV).

    Methods of Application or Experimental Procedures: In the study, PHA-blast target cells were pretreated and cultured with BAGN.

    Results or Outcomes: BAGN treatment increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the number of viral particles in culture supernatants compared to cultures without BAGN. BAGN treatment also improved viral outgrowth kinetics in two-thirds of the HIV-infected individuals tested.

O-Glycosylation in Ischemic Diseases

    Scientific Field: Pharmacology, specifically research on ischemic diseases.

Structural Studies on the Lewis Lec Antigen

    Scientific Field: Biochemistry, specifically structural studies on antigens.

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside (often abbreviated as Benzyl-GalNAc-α-Gal) is a synthetic carbohydrate molecule. It lacks a natural origin but holds significance in scientific research due to its structural similarity to specific carbohydrate units found in glycoproteins and glycolipids []. These complex molecules play essential roles in various biological processes, making Benzyl-GalNAc-α-Gal a valuable tool for studying carbohydrate-protein interactions.


Molecular Structure Analysis

The key feature of Benzyl-GalNAc-α-Gal is its disaccharide structure. It consists of two sugar units:

  • N-Acetylgalactosamine (GalNAc): This sugar unit has a β-glycosidic linkage (β-1,3) with the other sugar. It also has an acetyl group attached to the nitrogen atom (position 2).
  • Galactose (Gal): This sugar unit has an α-glycosidic linkage (α-1,4) with a benzyl protecting group attached to the anomeric carbon (position 1).

The specific arrangement of these linkages and functional groups is crucial for understanding the molecule's interactions with other molecules [].


Chemical Reactions Analysis

Synthesis of Benzyl-GalNAc-α-Gal typically involves multi-step organic reactions. One common approach utilizes glycosylation reactions between protected galactose and GalNAc derivatives []. However, the specific details of the synthesis may vary depending on the desired final product purity and protecting group strategies.

Decompositions of Benzyl-GalNAc-α-Gal can occur under harsh acidic or basic conditions, leading to hydrolysis of the glycosidic bonds and breakdown of the sugar units.


Physical And Chemical Properties Analysis

  • A white or off-white solid at room temperature.
  • Soluble in polar organic solvents like methanol, ethanol, and DMSO.
  • Relatively insoluble in water due to the presence of the benzyl protecting group.
  • Thermally unstable at high temperatures.

XLogP3

-2.3

Wikipedia

Beta-D-Gal-(1->3)-alpha-D-GalNAc-OBn

Dates

Modify: 2023-08-15

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